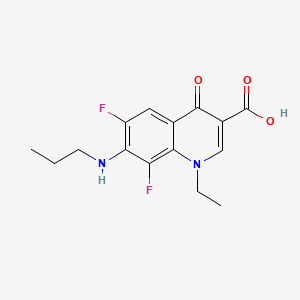methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B15283789.png)
6-amino-5-[[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl](phenyl)methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, methylsulfanyl, and pyrimidinone groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenyl derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of amino groups through nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting oxidation states of sulfur and nitrogen atoms.
Condensation Reactions: Forming the pyrimidinone ring through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
化学反応の分析
Types of Reactions
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion of methylsulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Affecting gene expression by interacting with transcription factors or DNA.
類似化合物との比較
Similar Compounds
6-amino-2-(methylsulfanyl)-4(3H)-pyrimidinone: A simpler analog with similar functional groups.
4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl derivatives: Compounds with variations in the substituents on the pyrimidine ring.
Uniqueness
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity may contribute to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C17H18N6O2S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
4-amino-5-[(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H18N6O2S2/c1-26-16-20-12(18)10(14(24)22-16)9(8-6-4-3-5-7-8)11-13(19)21-17(27-2)23-15(11)25/h3-7,9H,1-2H3,(H3,18,20,22,24)(H3,19,21,23,25) |
InChIキー |
WDWRQEBJYQOQNI-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=C(N=C(NC3=O)SC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B15283706.png)
![9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283709.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)
![N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B15283722.png)


![N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B15283737.png)
![methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B15283743.png)

![Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B15283769.png)

![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15283775.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283778.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B15283783.png)
